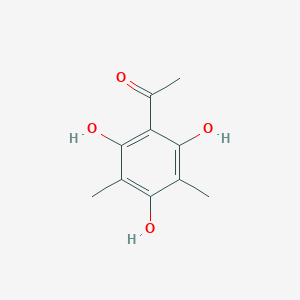

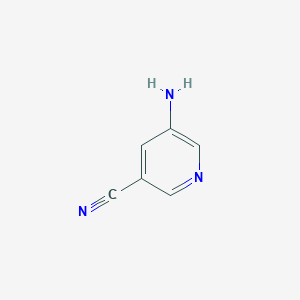

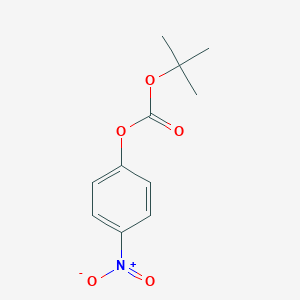

5-Amino-3-pyridinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of 5-amino-3-pyridinecarbonitrile involves various strategies. One common method includes the reaction of 2-bromo-3-pyridinecarbonitriles with α-amino acid ester hydrochlorides in the presence of triethylamine, leading to the formation of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters. Similarly, reactions with dipeptide esters yield N′-glycylglycine analogues. However, attempts to directly construct amino acid derivatives through reaction with aqueous α-amino acids have been unsuccessful, leading instead to the isolation of unexpected 2-amino-3-pyridinecarbonitriles (Girgis, Kalmouch, & Hosni, 2004).

Molecular Structure Analysis

The molecular structure of 5-amino-3-pyridinecarbonitrile derivatives has been elucidated using various spectroscopic techniques. The fluorescence properties of these derivatives have been evaluated, indicating their potential utility in materials science and bioimaging applications. Some derivatives exhibit considerable antibacterial activity, suggesting potential applications in medicinal chemistry (Girgis, Kalmouch, & Hosni, 2004).

Applications De Recherche Scientifique

-

- Application : 5-Amino-3-pyridinecarbonitrile has been used in the synthesis of new 3-pyridinecarbonitrile derivatives .

- Method : The synthesis involved the reaction of 1,3-diaryl-2-propen-1-ones with malononitrile in the appropriate alcohol in the presence of sodium . The reaction was assumed to take place through Michael addition followed by cyclization due to the alkoxide nucleophilic attack at one of the nitrile groups .

- Results : Many of the prepared compounds showed remarkable antimicrobial activity .

-

- Application : 5-Amino-2-pyridinecarbonitrile is used as a fundamental component in the creation of diverse compounds like agrochemicals, and materials .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of these applications are not specified in the source .

-

Glycogen Synthase Kinase 3 (GSK-3) Inhibitor/Wnt Activator

- Application : CHIR99021, a derivative of 5-Amino-3-pyridinecarbonitrile, is a potent and highly selective inhibitor of GSK-3 . It acts as a Wnt activator .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : In combination with the irreversible inhibitor of LSD1, CHIR99021 enables reprogramming of mouse embryonic fibroblasts, transduced by Oct4 and Klf4 only, into iPSCs .

Safety And Hazards

5-Amino-3-pyridinecarbonitrile is associated with several hazard statements including H302, H315, H319, H332, and H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

5-aminopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGLPUFUWXSMFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625600 |

Source

|

| Record name | 5-Aminopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-pyridinecarbonitrile | |

CAS RN |

13600-47-0 |

Source

|

| Record name | 5-Aminopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate](/img/structure/B89260.png)

![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)